molecular formula C16H18N4O2 B1195800 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine

2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine

Cat. No. B1195800
M. Wt: 298.34 g/mol
InChI Key: ZQASEDXTLUSBAI-AATRIKPKSA-N
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Description

3-(5-methyl-2-furanyl)-1-[4-(2-pyrimidinyl)-1-piperazinyl]-2-propen-1-one is a N-arylpiperazine.

Scientific Research Applications

Ligand Binding and Synthesis

  • Piperazin-1-yl substituted unfused heterobiaryls, including compounds like 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, have been synthesized as ligands for the 5-HT7 receptors. These compounds help in understanding the structural features affecting 5-HT7 binding affinity. Key insights include the importance of the 4-(3-furyl) moiety and the flexibility of the pyrimidine core to be replaced by a pyridine ring without substantially losing binding affinity (Strekowski et al., 2016).

Hypoglycemic Activity

  • Studies on 4-amino-2-(1-piperazinyl)pyrimidines, similar in structure to the mentioned compound, have shown a correlation between the basicity of the piperazinyl group and hypoglycemic activity. This indicates potential applications in the study and treatment of diabetes (Sekiya et al., 1983).

Chemical Synthesis and Variability

  • The synthesis of various derivatives of pyrimidine, including structures related to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, has been explored. These studies provide insights into the chemical synthesis and potential modifications of such compounds, which could be relevant for pharmaceutical and chemical research (Ahmed et al., 2003).

Antimicrobial Activities

  • Compounds structurally related to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine have shown potential in antimicrobial and antifungal activities. This suggests possible applications in developing new antibiotics or antifungal agents (El Azab & Khaled, 2015).

Antibacterial Agents

  • Derivatives of 2-(1-piperazinyl)pyrimidine, closely related to the compound , have demonstrated significant antibacterial activity. This indicates a potential use in creating new antibacterial drugs, especially against gram-negative bacteria (Matsumoto & Minami, 1975).

Coordination Chemistry and Polymer Application

  • Studies on ditopic pyrimidine-hydrazone ligands with terminal acryloyl groups, similar in function to 2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine, have been conducted. These compounds have applications in coordination chemistry and can be incorporated into copolymer gel actuators, indicating potential use in material sciences (Hutchinson et al., 2013).

properties

Product Name

2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H18N4O2/c1-13-3-4-14(22-13)5-6-15(21)19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3/b6-5+

InChI Key

ZQASEDXTLUSBAI-AATRIKPKSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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